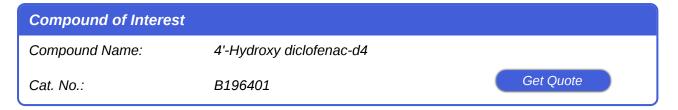


# Application Note and Protocol: Solid-Phase Extraction of Diclofenac from Biological Matrices

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of diclofenac in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2] This document provides detailed protocols for the solid-phase extraction of diclofenac from biological matrices, along with comparative performance data and guidelines for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### **Data Presentation**

# Table 1: Recovery of Diclofenac using Various SPE Methods from Biological Matrices



Biological Matrix	SPE Sorbent	Recovery (%)	Analytical Method	Reference
Human Plasma	SOLA SPE	85.8	LC-MS/MS	[3]
Human Plasma	Hydrophilic Lipophilic Balanced (HLB)	94.9	HPLC	[4]
Human Plasma	Abselut Nexus	92	HPLC	[5]
Human Urine	C18 Bond-Elut	~85	HPLC	[3]
Paediatric Urine	Stir Bar Sorptive Extraction (SBSE)	~70	HPLC-UV	[6]
Post-mortem Blood	Liquid-Liquid Extraction	72.0 - 102.2	UHPLC-QqQ- MS/MS	[7]

**Table 2: Performance Characteristics of Analytical** 

**Methods for Diclofenac Quantification** 

Analytical Method	Biological Matrix	Linearity Range	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Human Plasma	1 - 1000 ng/mL	1 ng/mL	[8]
LC-MS/MS	Human Plasma	25 - 4004 ng/mL	25 ng/mL	[9]
HPLC	Human Urine	0.02 - 1.0 μg/mL	0.02 μg/mL	[3]
HPLC	Human Plasma	75 - 4000 ng/mL	75 ng/mL	[9]
UPLC-MS/MS	Rabbit Plasma	80 - 4000 ng/mL	80 ng/mL	[10]
GC-MS/MS	Whole Blood	Not Specified	0.1 μg/L	[1]

# **Experimental Protocols**



# Protocol 1: SPE using a Generic C18 Cartridge (for Plasma/Serum and Urine)

This protocol provides a general procedure for the extraction of diclofenac using a C18 reversed-phase SPE cartridge.

#### Materials:

- C18 SPE Cartridges (e.g., Bond-Elut C18)[3]
- Methanol (HPLC grade)
- Deionized Water (HPLC grade)
- Acidifying agent (e.g., Formic acid, Acetic acid, or Trifluoroacetic acid)
- Elution Solvent (e.g., Acetonitrile, Methanol, or mixtures with water/buffer)
- SPE Vacuum Manifold
- Nitrogen evaporator

#### Procedure:

- Sample Pre-treatment:
  - Plasma/Serum: To 200 μL of plasma, add 200 μL of 70% formic acid in water and vortex to mix.[8] This step precipitates proteins and adjusts the pH to ensure diclofenac is in a neutral form for optimal retention on the C18 sorbent.
  - Urine: Buffer the urine sample to approximately pH 5.0.[3]
- SPE Cartridge Conditioning:
  - Pass 3 mL of methanol through the C18 cartridge.
  - Follow with 3 mL of deionized water. Do not allow the cartridge to go dry.



- SPE Cartridge Equilibration:
  - Pass 2 mL of 0.1% formic acid (or a similar acidic solution) in water through the cartridge.
- Sample Loading:
  - Load the pre-treated sample onto the conditioned and equilibrated C18 cartridge at a slow, drop-wise flow rate (approximately 1-2 mL/min).
- Washing:
  - Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
- Elution:
  - Elute the retained diclofenac with 1 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA or methanol).[11]
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - $\circ$  Reconstitute the residue in a suitable volume (e.g., 100-200  $\mu$ L) of the mobile phase used for the HPLC or LC-MS/MS analysis.

# Protocol 2: Simplified SPE using Oasis HLB Cartridge (for Plasma and Urine)

Oasis HLB is a water-wettable copolymer that can simplify the SPE protocol by eliminating the conditioning and equilibration steps, saving time and solvent.[6][12][13]

#### Materials:

- Oasis HLB SPE Cartridges
- Methanol (HPLC grade)



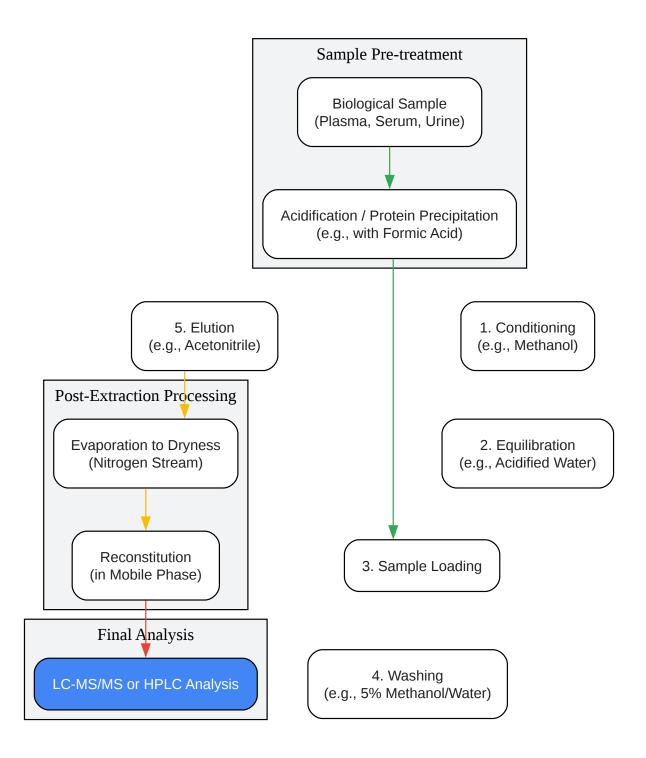
- Deionized Water (HPLC grade)
- Acidifying agent (e.g., Formic acid)
- Wash Solution (e.g., 5% Methanol in water)
- Elution Solvent (e.g., Acetonitrile or Methanol)
- SPE Vacuum Manifold
- Nitrogen evaporator

#### Procedure:

- Sample Pre-treatment:
  - Dilute plasma or urine samples 1:1 with 4% phosphoric acid in water.
- Sample Loading:
  - Directly load the pre-treated sample onto the Oasis HLB cartridge.
- · Washing:
  - Wash the cartridge with 1 mL of 5% methanol in water.
- Elution:
  - Elute diclofenac with 1 mL of methanol or acetonitrile.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in the mobile phase for subsequent analysis.

# **Mandatory Visualization**





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Caption: Workflow for Solid-Phase Extraction of Diclofenac.



# **Final Analytical Determination**

Following solid-phase extraction, the reconstituted sample is ready for analysis.

- HPLC-UV: A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., 10 mM acetate buffer at pH 4.0).[3] Detection is typically performed at 210 nm or 280 nm.[3]
- LC-MS/MS: This is a highly sensitive and selective method for the quantification of diclofenac.[8][14][15] A C18 or phenyl column is often used with a mobile phase of acetonitrile and water containing a small percentage of formic or acetic acid.[9] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for diclofenac are typically m/z 294.1 → 250.0 and for its deuterated internal standard (diclofenac-d4) m/z 300.1 → 256.1.[7][15]

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